molecular formula C9H8N2O4 B2868129 3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid CAS No. 872319-72-7

3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2868129
CAS No.: 872319-72-7
M. Wt: 208.173
InChI Key: SIWTYGNZDXWHIQ-UHFFFAOYSA-N
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Description

“3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 872319-72-7 . It has a molecular weight of 208.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H8N2O4/c1-4-5(9(13)14)6-7(15-4)10-3-11(2)8(6)12/h3H,1-2H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 208.17 . It’s a solid in its physical form .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrimidine derivatives, including variations like 3,6-dimethylpyrimidine-5-carboxylic acids, has been a subject of interest due to their wide range of biological activities. For instance, the study by Kress (1994) on the synthesis and proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids highlighted the regioselective covalent hydration at the 2- and 4-ring positions of these compounds, indicating their unique chemical behavior and potential for further chemical modifications (Kress, 1994).

Crystal Structure and Co-crystal Design

Research into the crystal structure and co-crystal design involving pyrimidine derivatives has provided insights into the molecular interactions and potential applications of these compounds in materials science. A study by Rajam et al. (2018) prepared and characterized cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, revealing the importance of hydrogen bonding and halogen bonding in the formation of stable crystal structures (Rajam et al., 2018).

Biological Activities

The exploration of biological activities of pyrimidine derivatives is a significant area of research. The study of ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate by Zavodnik et al. (2005) is part of this exploration, showing a spectrum of biological activities and highlighting the potential pharmaceutical applications of these compounds (Zavodnik et al., 2005).

Quantum Chemical Studies

Quantum chemical studies provide a deeper understanding of the electronic structure and reactivity of pyrimidine derivatives. Mamarakhmonov et al. (2016) conducted a study on the peculiarities of reactions with nitrating agents of some carboxylic acids of the thieno[2,3-d]pyrimidin-4-one series, offering insights into the factors governing the direction of these reactions, which is crucial for designing new compounds with desired properties (Mamarakhmonov et al., 2016).

Properties

IUPAC Name

3,6-dimethyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-4-5(9(13)14)6-7(15-4)10-3-11(2)8(6)12/h3H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWTYGNZDXWHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)N=CN(C2=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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